Cas no 1934406-70-8 (1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde)

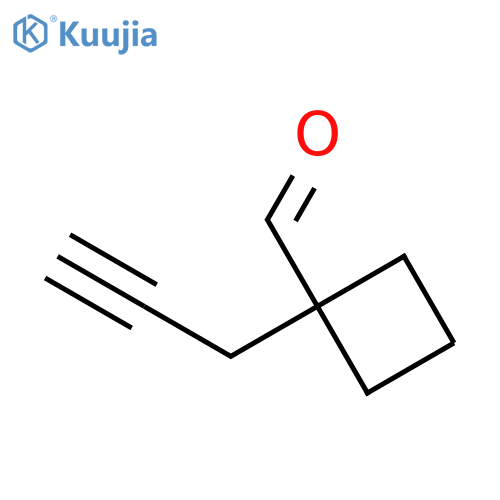

1934406-70-8 structure

商品名:1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-Prop-2-ynylcyclobutane-1-carbaldehyde

- Cyclobutanecarboxaldehyde, 1-(2-propyn-1-yl)-

- 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde

- EN300-1619924

- 1934406-70-8

- AKOS040806830

-

- インチ: 1S/C8H10O/c1-2-4-8(7-9)5-3-6-8/h1,7H,3-6H2

- InChIKey: CZHDFAUAPBQAML-UHFFFAOYSA-N

- ほほえんだ: C1(CC#C)(C=O)CCC1

計算された属性

- せいみつぶんしりょう: 122.073164938g/mol

- どういたいしつりょう: 122.073164938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.073±0.06 g/cm3(Predicted)

- ふってん: 165.3±13.0 °C(Predicted)

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1619924-0.05g |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |

1934406-70-8 | 0.05g |

$1140.0 | 2023-06-04 | ||

| Enamine | EN300-1619924-1000mg |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |

1934406-70-8 | 1000mg |

$1129.0 | 2023-09-22 | ||

| Enamine | EN300-1619924-1.0g |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |

1934406-70-8 | 1g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1619924-2.5g |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |

1934406-70-8 | 2.5g |

$2660.0 | 2023-06-04 | ||

| Enamine | EN300-1619924-10.0g |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |

1934406-70-8 | 10g |

$5837.0 | 2023-06-04 | ||

| Enamine | EN300-1619924-50mg |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |

1934406-70-8 | 50mg |

$948.0 | 2023-09-22 | ||

| Enamine | EN300-1619924-2500mg |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |

1934406-70-8 | 2500mg |

$2211.0 | 2023-09-22 | ||

| Enamine | EN300-1619924-100mg |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |

1934406-70-8 | 100mg |

$993.0 | 2023-09-22 | ||

| Enamine | EN300-1619924-5000mg |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |

1934406-70-8 | 5000mg |

$3273.0 | 2023-09-22 | ||

| Enamine | EN300-1619924-500mg |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde |

1934406-70-8 | 500mg |

$1084.0 | 2023-09-22 |

1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1934406-70-8 (1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde) 関連製品

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量